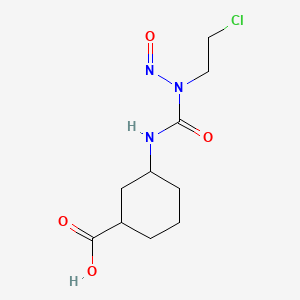
Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitroso functional group. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the nitroso group: This can be done through nitrosation reactions using nitrous acid or other nitrosating agents.
Incorporation of the 2-chloroethyl group: This step typically involves nucleophilic substitution reactions using 2-chloroethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include esters, amides, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its nitroso group can form covalent bonds with nucleophilic residues in proteins, providing insights into enzyme active sites.
Medicine
In medicinal chemistry, (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is investigated for its potential as a therapeutic agent. Its ability to form covalent bonds with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid involves its ability to form covalent bonds with nucleophilic residues in proteins and other biological molecules. The nitroso group is particularly reactive, allowing it to modify cysteine, lysine, and other nucleophilic amino acids. This modification can alter the function of enzymes and proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: Similar in having chlorine substituents but differs in the core structure and functional groups.
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents and functional groups.
Uniqueness
What sets (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid apart is its combination of a cyclohexane ring, a carboxylic acid group, and a nitroso functional group
特性
CAS番号 |
61137-60-8 |
|---|---|
分子式 |
C10H16ClN3O4 |
分子量 |
277.70 g/mol |
IUPAC名 |
3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16ClN3O4/c11-4-5-14(13-18)10(17)12-8-3-1-2-7(6-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |
InChIキー |
JGNCPDIXBOCXTN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)NC(=O)N(CCCl)N=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



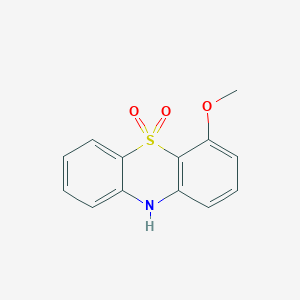

![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
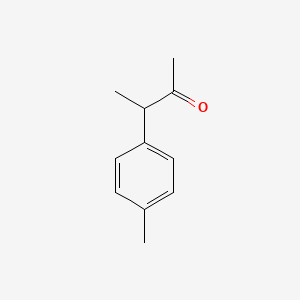
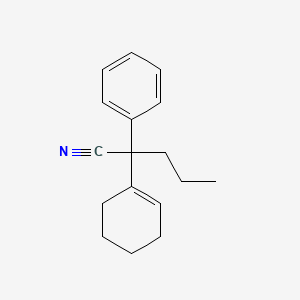

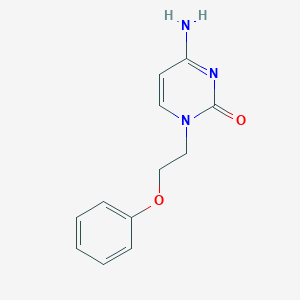
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
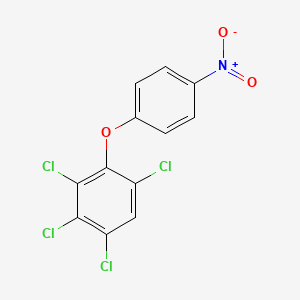

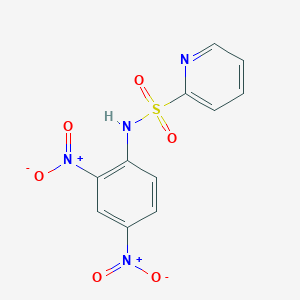
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
